

# Application Notes and Protocols for Calcium Imaging Assays with Trpc6-IN-1

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## Compound of Interest

Compound Name: *Trpc6-IN-1*

Cat. No.: *B3182547*

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## Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in calcium signaling across various cell types. Its involvement in numerous physiological processes and pathological conditions, including cardiac hypertrophy, renal disease, and cancer, has made it a significant target for drug discovery.<sup>[1][2][3][4]</sup> **Trpc6-IN-1** is a potent agonist of TRPC6, eliciting concentration-dependent increases in intracellular calcium. This document provides detailed protocols for utilizing **Trpc6-IN-1** in calcium imaging assays to investigate TRPC6 function and screen for novel modulators.

## Data Presentation

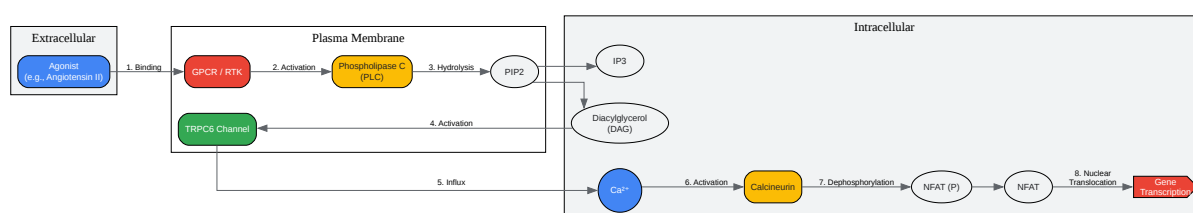
A summary of the quantitative data for **Trpc6-IN-1** and other relevant TRPC6 modulators is presented below.

Compound	Action	Target(s)	EC50 / IC50	Solubility	Notes
Trpc6-IN-1	Agonist	TRPC6, TRPC3, TRPC7	EC50: 4.66 μM (TRPC6), 0.45 μM (TRPC3), 1.13 μM (TRPC7)[5]	DMSO: 100 mg/mL (250.99 mM) [5]	Elicits concentration -dependent current increases.[5]
OAG (1- oleoyl-2- acetyl-sn- glycerol)	Agonist	TRPC3, TRPC6, TRPC7	-	-	A commonly used diacylglycerol analog to activate TRPC3/6/7 channels.[6]
BI 749327	Antagonist	TRPC6	IC50: 13 nM (mouse), 19 nM (human) [7]	-	Orally bioavailable and selective TRPC6 inhibitor.[7]
SAR7334	Antagonist	TRPC6	-	-	Selective TRPC6 antagonist.[7]
SKF-96365	Antagonist	TRPC channels	-	DMSO	A non- selective TRPC channel blocker.[8]

## Signaling Pathway

The activation of TRPC6 is intricately linked to the phospholipase C (PLC) signaling cascade. Upon stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly activates TRPC6,

resulting in an influx of  $\text{Ca}^{2+}$  and  $\text{Na}^{+}$  ions.[1] This increase in intracellular calcium can then trigger various downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is implicated in cardiac remodeling and other cellular processes.[3]



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### TRPC6 Signaling Pathway

## Experimental Protocols

### Preparation of Trpc6-IN-1 Stock Solution

- **Reconstitution:** **Trpc6-IN-1** is readily soluble in dimethyl sulfoxide (DMSO).[5] To prepare a 10 mM stock solution, dissolve 3.98 mg of **Trpc6-IN-1** (MW: 398.43 g/mol ) in 1 mL of anhydrous DMSO.
- **Storage:** Store the stock solution at -20°C for long-term storage (up to 1 year) or at -80°C (up to 2 years).[5] For short-term use, the solution can be stored at 4°C for up to 2 years.[5] Avoid repeated freeze-thaw cycles.
- **Working Dilutions:** On the day of the experiment, thaw the stock solution and prepare fresh dilutions in the appropriate assay buffer. Note that high concentrations of DMSO can affect

cell viability and assay performance; it is recommended to keep the final DMSO concentration in the cell culture medium below 0.5%.<sup>[9]</sup>

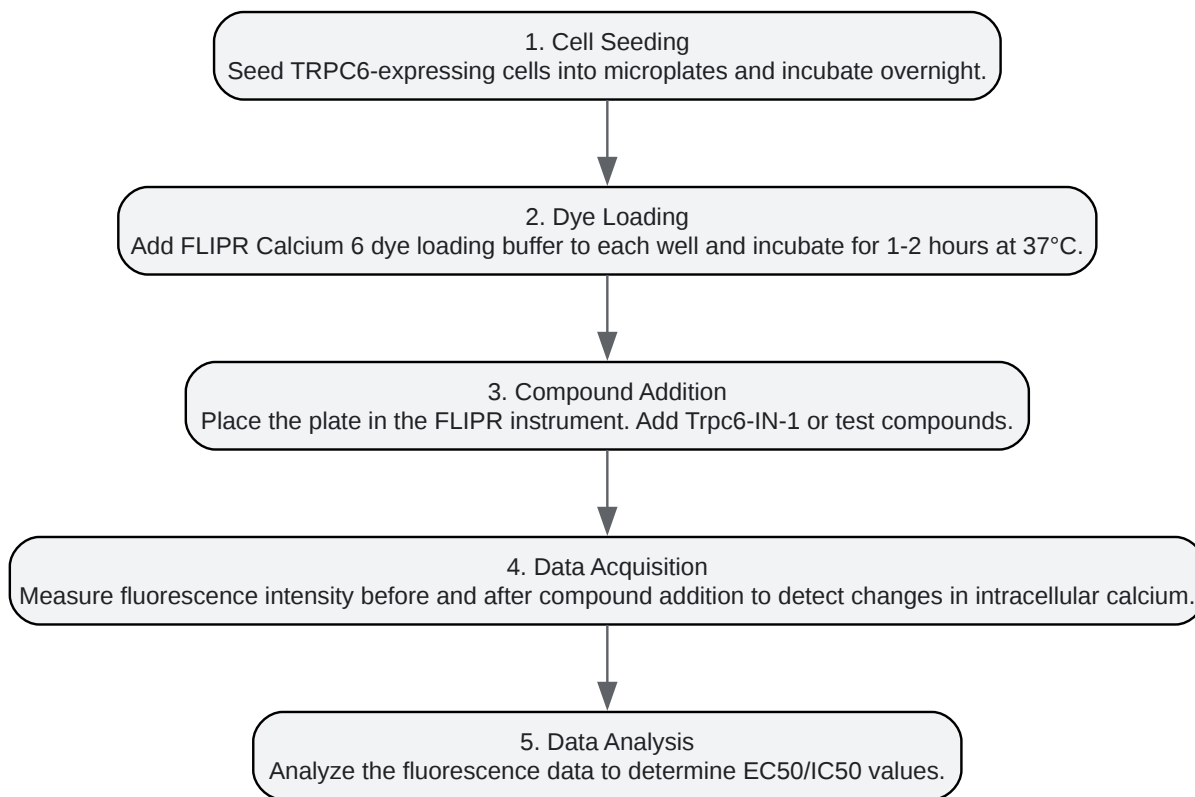
## Calcium Imaging Assay using a Fluorescent Plate Reader (FLIPR)

This protocol is suitable for high-throughput screening of compounds that modulate TRPC6 activity.

Materials:

- Cells expressing TRPC6 (e.g., HEK293-TRPC6 stable cell line)
- Black-walled, clear-bottom 96- or 384-well microplates
- FLIPR Calcium 6 Assay Kit (or similar)
- **Trpc6-IN-1** stock solution (10 mM in DMSO)
- Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
- Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Experimental Workflow:



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### FLIPR Calcium Imaging Workflow

#### Procedure:

- Cell Plating: Seed TRPC6-expressing cells in black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- Dye Loading:
  - Prepare the dye loading solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit).
  - Remove the cell culture medium from the plates and add the dye loading solution to each well.

- Incubate the plates for 1-2 hours at 37°C, protected from light.
- Compound Preparation: Prepare a dilution series of **Trpc6-IN-1** in the assay buffer. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest **Trpc6-IN-1** concentration).
- Assay Measurement:
  - Place the cell plate and the compound plate into the fluorescent plate reader.
  - Set the instrument to measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
  - Program the instrument to add the **Trpc6-IN-1** dilutions (or test compounds) to the cell plate.
  - Continue to measure the fluorescence intensity for a defined period (e.g., 2-5 minutes) to capture the calcium influx kinetics.
- Data Analysis:
  - The change in fluorescence intensity ( $\Delta F$ ) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
  - Plot the  $\Delta F$  against the logarithm of the **Trpc6-IN-1** concentration and fit the data to a sigmoidal dose-response curve to determine the  $EC_{50}$  value.

## Single-Cell Calcium Imaging using Fura-2 AM

This protocol allows for the detailed analysis of calcium dynamics in individual cells.

Materials:

- Cells expressing TRPC6 cultured on glass coverslips
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127

- Assay Buffer (e.g., HBSS with 20 mM HEPES)
- **Trpc6-IN-1** stock solution (10 mM in DMSO)
- Inverted fluorescence microscope equipped with a calcium imaging system (e.g., filter wheel for 340 nm and 380 nm excitation, and an emission filter around 510 nm) and a perfusion system.

#### Procedure:

- Cell Preparation: Grow cells on glass coverslips to 50-70% confluency.
- Fura-2 AM Loading:
  - Prepare a Fura-2 AM loading solution (e.g., 2-5  $\mu$ M Fura-2 AM with 0.02% Pluronic F-127 in assay buffer).
  - Wash the cells once with assay buffer.
  - Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
  - Wash the cells 2-3 times with assay buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.
- Imaging:
  - Mount the coverslip onto the microscope stage in a perfusion chamber.
  - Continuously perfuse the cells with assay buffer.
  - Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
  - Apply **Trpc6-IN-1** at the desired concentration through the perfusion system.
  - Record the changes in fluorescence intensity over time.

- Data Analysis:
  - Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point in selected regions of interest (individual cells).
  - The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.

## Conclusion

These protocols provide a framework for utilizing **Trpc6-IN-1** in calcium imaging assays to study the function and modulation of the TRPC6 channel. The choice between a high-throughput plate reader-based assay and single-cell imaging will depend on the specific research question. Careful optimization of cell type, dye loading conditions, and compound concentrations is crucial for obtaining reliable and reproducible data.

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